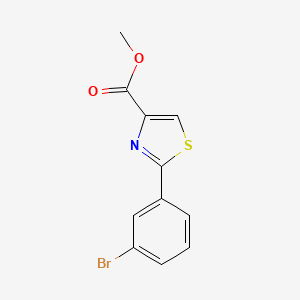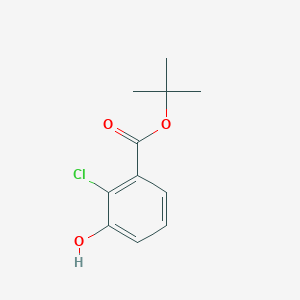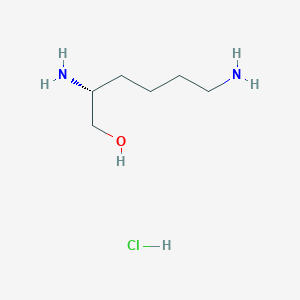
(R)-2,6-Diaminohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of lysine derivatives. One common method includes the reduction of lysine using sodium borohydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol hydrochloride often involves large-scale reduction processes. The use of high-pressure hydrogenation and catalytic reduction methods are common. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2,6-Diaminohexan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the compound, often leading to the formation of more complex molecules.
Substitution: The amino groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various lysine derivatives, which have applications in pharmaceuticals and other industries.
Scientific Research Applications
®-2,6-Diaminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme function.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Lysine: As a derivative of lysine, ®-2,6-Diaminohexan-1-ol hydrochloride shares many properties with this essential amino acid.
Ornithine: Another amino acid with similar properties, often used in similar applications.
Arginine: A basic amino acid with comparable chemical behavior.
Uniqueness
What sets ®-2,6-Diaminohexan-1-ol hydrochloride apart is its chiral nature and specific reactivity, making it particularly valuable in the synthesis of chiral drugs and other specialized applications.
Properties
Molecular Formula |
C6H17ClN2O |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
(2R)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m1./s1 |
InChI Key |
QJZLNXBTYAJWNK-FYZOBXCZSA-N |
Isomeric SMILES |
C(CCN)C[C@H](CO)N.Cl |
Canonical SMILES |
C(CCN)CC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
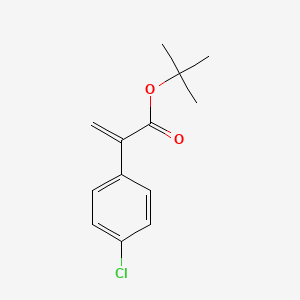
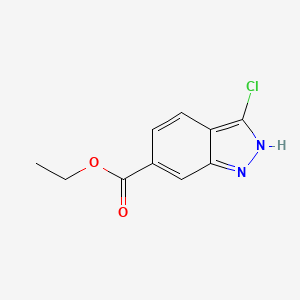
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
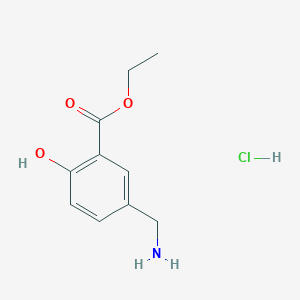
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
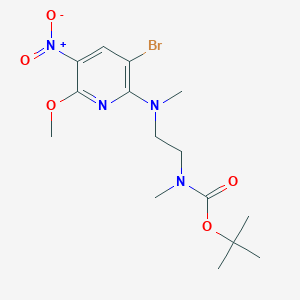
![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
